Home > Products > Screening Compounds P49173 > Retigabine Dihydrochloride
Retigabine Dihydrochloride - 150812-13-8

Retigabine Dihydrochloride

Catalog Number: EVT-336199
CAS Number: 150812-13-8
Molecular Formula: C16H20Cl2FN3O2
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Retigabine dihydrochloride, also known as ezogabine, is a novel antiepileptic drug that has garnered attention due to its unique mechanism of action, which involves the modulation of neuronal potassium channels, specifically the KCNQ (Kv7) family710. This drug has shown promise in the treatment of epilepsy and has potential applications in other conditions characterized by neuronal hyperexcitability, such as neuropathic pain and affective disorders79.

Applications in Various Fields

Epilepsy

Retigabine has been shown to have a broad spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures7. Clinical trials have indicated that retigabine is effective as an add-on therapy in refractory epileptic patients, with the major adverse effects being dizziness, somnolence, and fatigue9. Its unique mechanism of action complements the existing antiepileptic drugs, making it a valuable addition to the therapeutic arsenal for epilepsy management.

Neuropathic Pain

Neuropathic pain conditions, which are sometimes resistant to conventional analgesics, have been reported to respond to antiepileptic drugs. Retigabine has been found to relieve pain-like behaviors in animal models of neuropathic pain, suggesting its utility in treating this challenging condition7.

Anxiety and Affective Disorders

Retigabine has been observed to reduce unconditioned anxiety-like behaviors in animal models, indicating potential applications in the treatment of anxiety and other affective disorders7. The drug's ability to stabilize neuronal excitability may underlie its anxiolytic effects.

Other Potential Applications

The drug is also being considered for other conditions such as stroke and Alzheimer’s disease, where neuronal hyperexcitability plays a role in the pathology9. The broad-spectrum activity of retigabine in various models of neuronal hyperexcitability suggests its potential utility beyond epilepsy.

Future Directions
  • Improving Specificity: Future research should focus on developing Retigabine Dihydrochloride analogs with improved subtype selectivity within the Kv7 channel family. [, , ] This could lead to the development of more targeted therapies with fewer side effects.

  • Understanding Side Effect Mechanisms: Further investigation is needed to elucidate the mechanisms underlying the tissue discoloration and retinal pigment changes associated with Retigabine Dihydrochloride use. [] This knowledge is crucial for developing safer Kv7 channel activators.

  • Exploring New Therapeutic Applications: Given its diverse effects on neuronal excitability, future research should explore the therapeutic potential of Retigabine Dihydrochloride in other neurological and non-neurological disorders where Kv7 channel dysfunction is implicated. [, , , , , , ]

Flupirtine

  • Relevance: Flupirtine is structurally very similar to Retigabine Dihydrochloride, sharing a triaminophenyl core. [, , , ] The primary structural difference lies in the substituents on this core. Both compounds exert their effects by activating Kv7 channels, suggesting a shared mechanism of action. Research on flupirtine, particularly regarding its metabolism and toxicity profile, is relevant to understanding the potential risks and benefits of structurally related compounds like Retigabine Dihydrochloride.

N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide

    Compound Description: This compound is a flupirtine analog designed to avoid the formation of toxic quinone diimines by shifting potential oxidation sites away from the central aromatic ring. [] It exhibits potent Kv7.2/3 opening activity, surpassing the potency of flupirtine itself. []

    Relevance: This compound, while designed as a flupirtine analog, provides insights into structural modifications that can influence the activity and potentially the toxicity profile of compounds targeting Kv7 channels. [] Its increased potency compared to flupirtine highlights the potential for optimizing the activity of compounds structurally related to Retigabine Dihydrochloride.

3‐(3,5‐difluorophenyl)‐N‐(6‐(isobutylthio)‐2‐(pyrrolidin‐1‐yl)pyridin‐3‐yl)propanamide

    Compound Description: This compound is a sulfide analog of flupirtine, designed to avoid the formation of toxic quinone metabolites. [] It exhibits potent Kv7.2/3 opening activity, comparable to retigabine, and demonstrates a significantly improved toxicity/activity ratio compared to flupirtine. []

    Relevance: This sulfide analog of flupirtine exemplifies a strategy to mitigate the potential toxicity associated with quinone formation while maintaining potent Kv7.2/3 opening activity. [] Its structural similarities to both flupirtine and Retigabine Dihydrochloride make it a valuable point of comparison for understanding structure-activity relationships and exploring safer alternatives within this class of compounds.

Mitoxantrone Dihydrochloride

    Compound Description: Mitoxantrone Dihydrochloride is an FDA-approved anticancer drug. [] Recent research suggests it can bind to the C-terminal region of the SARS-CoV-2 NSP1 protein. [] This binding interaction may have implications for developing new therapeutic strategies against COVID-19.

    Relevance: While Mitoxantrone Dihydrochloride itself is not structurally related to Retigabine Dihydrochloride and targets a completely different biological process, its inclusion in this list highlights the potential for identifying new applications for existing drugs. [] This is particularly relevant in the context of drug repurposing, where existing drugs with known safety profiles are explored for new therapeutic uses.

Source and Classification

Retigabine was developed by GlaxoSmithKline and received approval in various regions for its efficacy in treating partial-onset seizures. The compound is categorized under the Biopharmaceutics Classification System as a Class II drug, characterized by high permeability but low solubility. This classification has implications for its formulation and bioavailability .

Synthesis Analysis

The synthesis of retigabine dihydrochloride involves several key steps, typically starting from 4-amino-2-methylphenol. The synthesis can be summarized as follows:

  1. Catalytic Hydrogenation: The initial step often involves the reduction of 4-amino-2-methylphenol to form an intermediate.
  2. Reactions with Ethyl Chloroformate: This step introduces an ethoxycarbonyl group to the intermediate, facilitating further modifications.
  3. Formation of Dihydrochloride Salt: The final step involves treating the product with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Technical parameters such as reaction temperatures, solvents (e.g., ethanol), and catalysts (e.g., palladium on carbon) are critical for optimizing yield and purity .

Molecular Structure Analysis

Retigabine dihydrochloride has a complex molecular structure characterized by a unique arrangement of atoms that contributes to its pharmacological properties. The molecular formula is C11H12Cl2N2OC_{11}H_{12}Cl_2N_2O, and its structure includes:

  • A central aromatic ring that is essential for its interaction with potassium channels.
  • An amine group that enhances solubility and bioactivity.
  • Two chloride ions associated with the dihydrochloride salt form.

The three-dimensional conformation of retigabine allows it to effectively bind to KCNQ channels, facilitating their opening and subsequent hyperpolarization of neuronal membranes .

Chemical Reactions Analysis

Retigabine undergoes various chemical reactions during its synthesis and metabolism:

  • Oxidation Reactions: The presence of an electron-rich benzene ring makes retigabine susceptible to oxidation, which can lead to degradation products. Stability studies indicate that retigabine has poor mass balance when exposed to oxidative conditions like hydrogen peroxide .
  • Hydrolysis: Although retigabine is not hygroscopic and shows resistance to hydrolytic degradation, it may undergo hydrolytic reactions under certain conditions, particularly in acidic environments where its solubility increases significantly .
  • Metabolic Reactions: In vivo studies demonstrate that retigabine is extensively metabolized in the liver, primarily through glucuronidation and N-acetylation pathways, resulting in several active metabolites .
Mechanism of Action

Retigabine's primary mechanism of action involves opening potassium channels, specifically KCNQ2, KCNQ3, and KCNQ4 channels. By enhancing the flow of potassium ions out of neurons, retigabine leads to hyperpolarization of the neuronal membrane, thereby reducing excitability and preventing seizure activity.

In vitro studies have shown that at therapeutic concentrations (0.1 to 10 µM), retigabine effectively induces potassium currents in transfected cell lines (e.g., Chinese hamster ovary cells) expressing KCNQ channels. This action is complemented by its ability to potentiate gamma-aminobutyric acid-mediated currents at higher concentrations .

Physical and Chemical Properties Analysis

Retigabine dihydrochloride exhibits several notable physical and chemical properties:

Applications

Retigabine dihydrochloride is primarily used in clinical settings for:

  • Epilepsy Treatment: It is effective for managing partial-onset seizures in adults and has been shown to provide additional benefits when used in combination with other antiepileptic drugs.
  • Research Applications: Beyond its clinical use, retigabine serves as a valuable tool in neuroscience research for studying potassium channel function and neuronal excitability mechanisms.
  • Potential Future Uses: Investigations into other potential applications include its role in treating other neurological disorders due to its effects on neuronal excitability .
Chemical and Pharmacological Profile of Retigabine Dihydrochloride

Structural Characterization and Physicochemical Properties

Molecular Structure and Stability Considerations

Retigabine dihydrochloride is chemically designated as ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate dihydrochloride, with the molecular formula C₁₆H₁₈FN₃O₂·2HCl. This corresponds to a molecular weight of 376.25 g/mol and carries the CAS registry number 150812-13-8 [1] [9]. The compound features a distinct tripartite structure consisting of: (1) a fluorinated benzylamine moiety, (2) a phenylenediamine core with a primary amino group at the 2-position, and (3) an ethyl carbamate functional group. The hydrochloride salt formation occurs through protonation of the two amino groups, significantly enhancing the compound's crystallinity and stability compared to the free base form [1] [10].

Stability considerations are paramount for this compound. Retigabine dihydrochloride maintains optimal integrity when stored at -20°C in anhydrous conditions. The dihydrochloride salt demonstrates superior stability over the free base, particularly regarding oxidation sensitivity of the phenylenediamine core. However, prolonged exposure to light, elevated temperatures, or humidity can induce degradation, necessitating protective storage in amber vials under inert atmosphere. Thermal analysis reveals no decomposition below 180°C, indicating reasonable thermal stability during standard handling procedures [1] [9].

Table 1: Fundamental Physicochemical Properties of Retigabine Dihydrochloride

PropertyValueMeasurement Conditions
Molecular FormulaC₁₆H₁₈FN₃O₂·2HCl-
Molecular Weight376.25 g/mol-
CAS Registry Number150812-13-8-
AppearanceWhite to off-white solidVisual inspection
Melting Range>180°C (decomposition)Differential scanning calorimetry
Storage Conditions-20°C, protected from light and moistureLong-term stability recommendation
Canonical SMILESCCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.ClMolecular structure representation

Solubility, Bioavailability, and Metabolic Pathways

Retigabine dihydrochloride exhibits substantial solubility in polar solvents, with measured values of ≥18.8 mg/mL in dimethyl sulfoxide, ≥52.4 mg/mL in water (with gentle warming), and ≥8.71 mg/mL in ethanol (with gentle warming and ultrasonication) [1] [10]. This enhanced aqueous solubility compared to the free base (retigabine) is pharmacologically advantageous, facilitating formulation development and improving gastrointestinal absorption. The compound demonstrates moderate oral bioavailability of approximately 60% in humans, attributable to efficient intestinal absorption coupled with limited first-pass metabolism [3] [4]. Plasma protein binding ranges between 60-80%, primarily to albumin, while the volume of distribution is approximately 6.2 L/kg, indicating extensive tissue penetration beyond plasma compartments [4] [10].

Metabolic transformation occurs predominantly via hepatic phase II reactions without cytochrome P450 involvement. The primary pathways include:

  • N-Acetylation: Formation of N-acetyl retigabine (NAMR) by N-acetyltransferase 2 (NAT2)
  • Glucuronidation: Production of two isomeric N-glucuronides (retigabine N-glucuronide and NAMR N-glucuronide) via UDP-glucuronosyltransferases (UGTs) [1] [4].

These metabolites account for approximately two-thirds of the circulating metabolites in plasma, with the parent compound constituting the remainder. The absence of cytochrome P450-mediated metabolism significantly reduces the potential for pharmacokinetic drug interactions. Elimination occurs predominantly via renal excretion (84%), with a mean elimination half-life of 8 hours (range: 7-11 hours), necessitating multiple daily dosing regimens for therapeutic maintenance [4] [10].

Synthesis and Analytical Methods

Synthetic Routes and Optimization Strategies

The synthesis of retigabine dihydrochloride involves sequential functionalization of an appropriately substituted aniline precursor. Patent CN103724231A details an optimized route commencing with ethyl N-(4-amino-2-nitrophenyl)carbamate, which undergoes reductive alkylation with 4-fluorobenzaldehyde using sodium borohydride or sodium triacetoxyborohydride as reducing agents [2]. Critical process parameters include controlled addition rates of the reducing agent and maintenance of reaction temperature below 10°C to minimize by-product formation. The intermediate nitro compound then undergoes catalytic hydrogenation (typically with palladium on carbon) or chemical reduction (using iron trichloride hexahydrate in aqueous ethanol) to yield the target diamine structure [2] [5].

Alternative synthetic approaches described in patent CN101921195A employ transition metal-catalyzed amination strategies. Key optimization strategies focus on:

  • Solvent selection: Polar aprotic solvents (dimethyl sulfoxide, dimethylformamide) or protic solvents (ethanol, isopropanol) significantly impact reaction kinetics and impurity profiles
  • Catalyst systems: Palladium-based catalysts (e.g., Pd(OAc)₂ with triethylamine or diisopropylethylamine as base) enable efficient C-N bond formation at reduced temperatures (60-80°C)
  • Purification techniques: Sequential recrystallization from ethanol/water mixtures or isopropanol/ethyl acetate systems enhances final product purity [5].

Process optimization has achieved laboratory-scale yields exceeding 65% with chemical purity >99% by high-performance liquid chromatography. The dihydrochloride salt formation is typically accomplished by treating retigabine free base with hydrochloric acid (2.0-2.2 equivalents) in alcoholic solvents, followed by anti-solvent crystallization to obtain the pharmaceutical-grade solid [2] [5].

Table 2: Comparative Synthetic Approaches to Retigabine Dihydrochloride

Synthetic RouteKey Reagents/ConditionsYieldAdvantages
Reductive alkylationNaBH₄, EtOH, 0-5°C; FeCl₃·6H₂O, H₂O/EtOH58-62%Avoids precious metal catalysts
Catalytic hydrogenationPd/C (5%), H₂ (50 psi), EtOAc/EtOH65-68%Higher purity; fewer purification steps
Palladium-catalyzed aminationPd(OAc)₂, DIPEA, DMSO, 80°C60-63%Shorter reaction time; amenable to scale-up

Properties

CAS Number

150812-13-8

Product Name

Retigabine Dihydrochloride

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride

Molecular Formula

C16H20Cl2FN3O2

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H

InChI Key

WSGFOWNASITQHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Synonyms

N-(2-Amino-4-(4-fluorobenzylamino)phenyl)carbamic Acid Ethyl Ester Dihydrochloride; Ethyl [2-Amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]carbamate Dihydrochloride; D 20443; Ezogabine Dihydrochloride_x000B_

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.